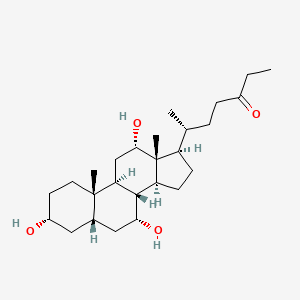
27-Nthco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-Nthco is a nitrogen-containing heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is known for its ability to inhibit specific enzymes and pathways, making it a valuable candidate for pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 27-Nthco typically involves the cyclization of benzyne intermediates. One common method is the in situ generation of benzyne from suitable precursors, followed by cycloaddition reactions under mild conditions. This approach is advantageous as it allows for the efficient construction of the heterocyclic core of this compound without the need for transition-metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to optimize the production process. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact by minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
27-Nthco undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
27-Nthco has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 27-Nthco involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the Nrf2-Keap1 signaling pathway, leading to the upregulation of antioxidative proteins. This activation helps mitigate oxidative stress and cellular damage. Additionally, this compound can inhibit the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
SCH772984: Another ERK1/2 inhibitor with a similar dual activity profile but different pharmacokinetic properties.
Chalcone Derivatives: Compounds with similar antioxidative properties and potential therapeutic applications.
Uniqueness
27-Nthco stands out due to its improved in vivo exposure and dual activity profile, making it a more potent and selective inhibitor compared to similar compounds. Its ability to activate multiple signaling pathways and mitigate oxidative stress further enhances its therapeutic potential .
Properties
CAS No. |
61628-32-8 |
|---|---|
Molecular Formula |
C26H44O4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(6R)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-one |
InChI |
InChI=1S/C26H44O4/c1-5-17(27)7-6-15(2)19-8-9-20-24-21(14-23(30)26(19,20)4)25(3)11-10-18(28)12-16(25)13-22(24)29/h15-16,18-24,28-30H,5-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI Key |
AAOYRDOLIWFRIW-MKRBMIMYSA-N |
SMILES |
CCC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
CCC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CCC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
27-nor-3,7,12-trihydrocoprostan-24-one 27-NTHCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


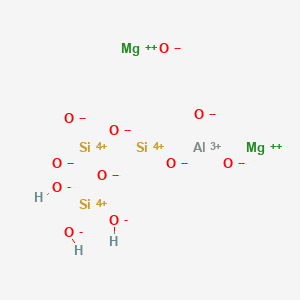

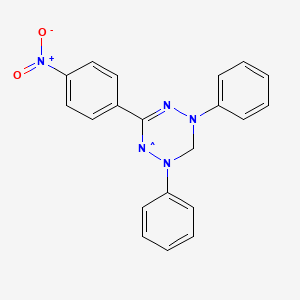
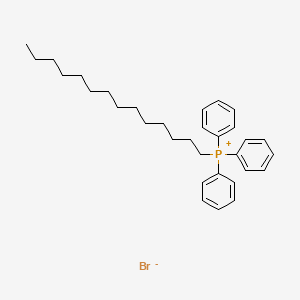
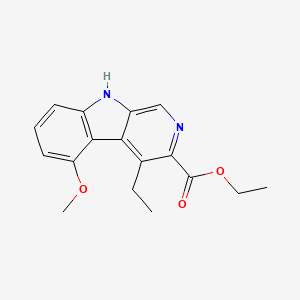
![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)
![4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B1227691.png)
![1-[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea](/img/structure/B1227695.png)
![1-(2-chlorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1227696.png)
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)
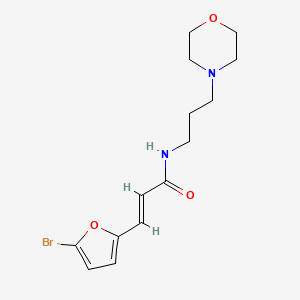
![Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)
![3-(Methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester](/img/structure/B1227702.png)

